10-Azabicyclo[4.3.1]decane-3,4-diol
Overview
Description
10-Azabicyclo[4.3.1]decane-3,4-diol is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is part of the azabicyclo family, which is known for its presence in various biologically active alkaloids. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Azabicyclo[4.3.1]decane-3,4-diol typically involves multiple steps starting from simpler organic molecules. One common method includes the nucleophilic addition of an amine to a precursor molecule, followed by protection of the amine group. Subsequent steps may involve photochemical reactions and intramolecular Heck reactions to form the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-Azabicyclo[4.3.1]decane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
10-Azabicyclo[4.3.1]decane-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its structure is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 10-Azabicyclo[4.3.1]decane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in its structure can form hydrogen bonds or ionic interactions with these targets, potentially altering their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.3.1]decane: Another member of the azabicyclo family, known for its presence in alkaloids.
2-Azabicyclo[4.4.1]undecane: A related compound with a different ring structure.
8-Azabicyclo[5.3.0]decane: Another structurally similar compound with potential biological activity.
Uniqueness
10-Azabicyclo[4.3.1]decane-3,4-diol is unique due to its specific ring structure and the presence of two hydroxyl groups. This gives it distinct chemical properties and potential biological activities that are different from other azabicyclo compounds.
Properties
IUPAC Name |
10-azabicyclo[4.3.1]decane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-8-4-6-2-1-3-7(10-6)5-9(8)12/h6-12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJCSRBJFPJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(CC(C1)N2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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